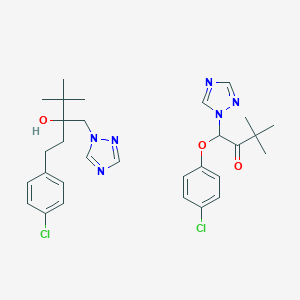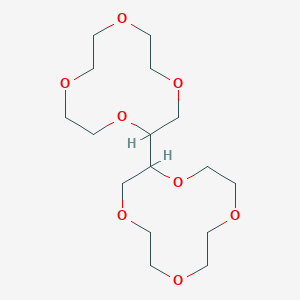![molecular formula C8H18N2Si B053559 4-[(Dimethylamino)(dimethyl)silyl]butanenitrile CAS No. 111873-32-6](/img/structure/B53559.png)
4-[(Dimethylamino)(dimethyl)silyl]butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Dimethylamino)(dimethyl)silyl]butanenitrile is an organosilicon compound with the chemical formula C8H18N2Si. It is a colorless to slightly yellow low-viscosity liquid, soluble in anhydrous organic solvents such as alcohols, ethers, and hydrocarbons . This compound is commonly used in the preparation of silicone rubber and other silicone-based materials due to its unique chemical properties .
Méthodes De Préparation
4-[(Dimethylamino)(dimethyl)silyl]butanenitrile can be synthesized by reacting cyanopropyldimethylchlorosilane with dimethylacetamide. The reaction typically requires heating and the addition of a base as a catalyst . The industrial production of this compound involves similar synthetic routes, ensuring high purity and yield through controlled reaction conditions .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different silane derivatives.
Substitution: It can undergo substitution reactions, where the dimethylamino or dimethylsilyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-[(Dimethylamino)(dimethyl)silyl]butanenitrile has a wide range of applications in scientific research:
Biology: Its unique properties make it useful in the development of biocompatible materials and drug delivery systems.
Medicine: It is explored for its potential in creating medical devices and implants due to its chemical stability and biocompatibility.
Mécanisme D'action
The mechanism of action of 4-[(Dimethylamino)(dimethyl)silyl]butanenitrile involves its ability to form strong bonds with various substrates. Its molecular structure allows it to interact with different molecular targets, enhancing the adhesion, wear resistance, and chemical resistance of the materials it is incorporated into . The pathways involved include the formation of covalent bonds with substrates and the stabilization of the resulting compounds.
Comparaison Avec Des Composés Similaires
4-[(Dimethylamino)(dimethyl)silyl]butanenitrile can be compared with other organosilicon compounds such as:
Cyanopropyldimethylchlorosilane: Used as a precursor in the synthesis of this compound.
Dimethylaminopropyltrimethoxysilane: Another organosilicon compound with similar applications in silicone rubber preparation and as a coupling agent.
The uniqueness of this compound lies in its specific molecular structure, which provides distinct advantages in terms of adhesion and chemical resistance .
Propriétés
IUPAC Name |
4-[dimethylamino(dimethyl)silyl]butanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2Si/c1-10(2)11(3,4)8-6-5-7-9/h5-6,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKWHBNUWYCLGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(C)CCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340896 |
Source


|
| Record name | 4-[(Dimethylamino)(dimethyl)silyl]butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111873-32-6 |
Source


|
| Record name | 4-[(Dimethylamino)(dimethyl)silyl]butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Pyrido[1,2-a]benzimidazol-8-ol](/img/structure/B53479.png)

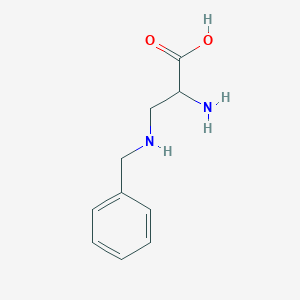
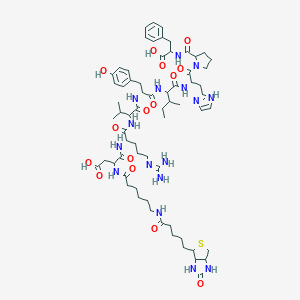
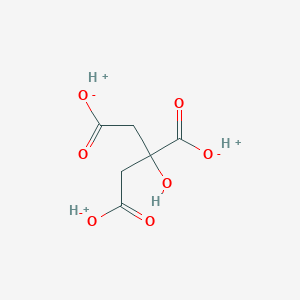

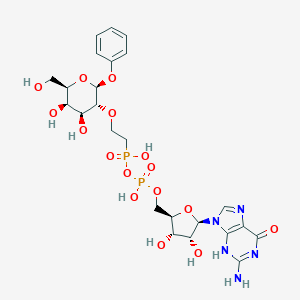
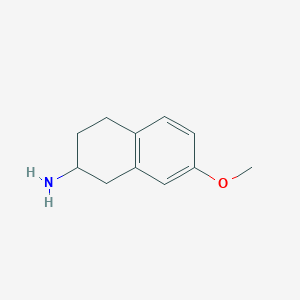
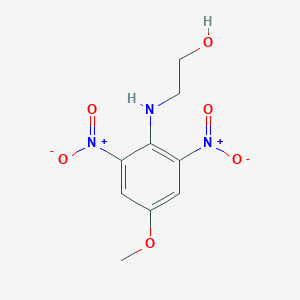
![3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one](/img/structure/B53494.png)


